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molecular formula C18H16N2O2 B160649 1,3-Bis(4-aminophenoxy)benzene CAS No. 2479-46-1

1,3-Bis(4-aminophenoxy)benzene

Cat. No. B160649
M. Wt: 292.3 g/mol
InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858518

Procedure details

In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.94 kg (3.25 mols) of 1,3-bis(4-aminophenoxy)benzene, 0.936 kg (2.92 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum of the diamine components: 6.50 mols) as diamines and 0.764 kg (2.60 mols) of diphathalic acid dianhydride and 1,732 kg (3.90 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared. After coating the solution of the photosensitive polyimide resin precursor obtained above on a long stainless steel (SUS 304) foil having a thickness of 25 μm by a continuous cater, the coating layer was dried by heating at 120° C. for 2 minutes to form the coating layer of the photosensitive polyimide resin precursor.
[Compound]
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Reaction Step Two
Quantity
0.94 kg
Type
reactant
Reaction Step Three
Quantity
0.936 kg
Type
reactant
Reaction Step Three
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.81 kg
Type
solvent
Reaction Step Three
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diphathalic acid dianhydride
Quantity
0.764 kg
Type
reactant
Reaction Step Five
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.9 mol
Type
reactant
Reaction Step Six
[Compound]
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C=CC([O:6]C2C=CC=C(O[C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)C=2)=CC=1.FC(F)(F)[C:25]1C=[C:29](N)[CH:28]=[CH:27][C:26]=1[C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][C:33]=1C(F)(F)F.N[CH2:46]CC[Si](CCCN)(C)O[Si](C)(C)C.C(OC(=O)C1C(=CC=CC=1)[C:75]([O:77][C:78](=[O:88])[C:79]1[C:80](=[CH:84][CH:85]=[CH:86][CH:87]=1)C(O)=O)=[O:76])(=O)C1C(=CC=CC=1)C(O)=O.[H-].[H-].C(C1C=C([C:108]([C:117]2[CH:122]=[CH:121][C:120]([C:123]([OH:125])=O)=[C:119]([C:126]([OH:128])=[O:127])[CH:118]=2)(C(F)(F)F)C(F)(F)F)C=CC=1C(O)=O)(O)=O>CN1CCCC1=O>[CH3:46][C:28]1([CH3:29])[C:37]2[CH:36]=[C:35]([NH2:38])[CH:34]=[CH:33][C:32]=2[C:26]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)([CH3:25])[CH2:27]1.[CH:85]1[C:86]([C:108]([C:117]2[CH:122]=[CH:121][C:120]3[C:123]([O:128][C:126](=[O:127])[C:119]=3[CH:118]=2)=[O:125])=[O:6])=[CH:87][C:79]2[C:78]([O:77][C:75](=[O:76])[C:80]=2[CH:84]=1)=[O:88] |f:4.5.6,8.9|

Inputs

Step One
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0.94 kg
Type
reactant
Smiles
NC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)N)C=C1
Name
Quantity
0.936 kg
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Smiles
NCCC[Si](O[Si](C)(C)C)(C)CCCN
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.81 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diphathalic acid dianhydride
Quantity
0.764 kg
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)OC(C=1C(C(=O)OC(C=2C(C(=O)O)=CC=CC2)=O)=CC=CC1)=O
Step Six
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.9 mol
Type
reactant
Smiles
[H-].[H-].C(=O)(O)C=1C=C(C=CC1C(=O)O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Step Seven
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
, heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool it to room temperature
CUSTOM
Type
CUSTOM
Details
a solution of a photosensitive polyimide resin precursor was prepared

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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